N1-(4-fluorobenzyl)-N2-(1-hydroxybutan-2-yl)oxalamide

c-Met kinase inhibition oxalamide SAR fluorine substitution

N1-(4-fluorobenzyl)-N2-(1-hydroxybutan-2-yl)oxalamide (CAS 920162-34-1) is an unsymmetrical N,N′-disubstituted oxalamide with a 4-fluorobenzyl group on the N1 terminus and a chiral 1-hydroxybutan-2-yl substituent on the N2 terminus. Its molecular formula is C₁₃H₁₇FN₂O₃ and its monoisotopic mass is 268.1223 Da.

Molecular Formula C13H17FN2O3
Molecular Weight 268.288
CAS No. 920162-34-1
Cat. No. B2426088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(4-fluorobenzyl)-N2-(1-hydroxybutan-2-yl)oxalamide
CAS920162-34-1
Molecular FormulaC13H17FN2O3
Molecular Weight268.288
Structural Identifiers
SMILESCCC(CO)NC(=O)C(=O)NCC1=CC=C(C=C1)F
InChIInChI=1S/C13H17FN2O3/c1-2-11(8-17)16-13(19)12(18)15-7-9-3-5-10(14)6-4-9/h3-6,11,17H,2,7-8H2,1H3,(H,15,18)(H,16,19)
InChIKeyCYDWVVOOZTUFLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(4-fluorobenzyl)-N2-(1-hydroxybutan-2-yl)oxalamide CAS 920162-34-1: Chemical Class, Physicochemical Profile, and Procurement Context


N1-(4-fluorobenzyl)-N2-(1-hydroxybutan-2-yl)oxalamide (CAS 920162-34-1) is an unsymmetrical N,N′-disubstituted oxalamide with a 4-fluorobenzyl group on the N1 terminus and a chiral 1-hydroxybutan-2-yl substituent on the N2 terminus. Its molecular formula is C₁₃H₁₇FN₂O₃ and its monoisotopic mass is 268.1223 Da [1]. The compound belongs to the broader oxalamide chemotype patented as inhibitors of the c-Met receptor tyrosine kinase, a validated oncology target [2]. As a research chemical with one undefined stereocenter (the 1-hydroxybutan-2-yl carbon), it is procured at ≥95% purity for use as a synthetic intermediate or screening library component in academic and industrial early-stage discovery programs.

Why N1-(4-fluorobenzyl)-N2-(1-hydroxybutan-2-yl)oxalamide Cannot Be Assumed Interchangeable with Other Oxalamide Analogs


Within the oxalamide space, small variations in the N1‑ and N2‑substituents produce large shifts in biological target engagement, as demonstrated by the SAR established in the c‑Met oxalamide kinase inhibitor patent family [1]. Specifically, the combination of a 4‑fluorobenzyl substituent and a 1‑hydroxybutan-2‑yl side chain yields a unique hydrogen‑bond donor/acceptor network (three HBD, four HBA) and a moderate lipophilicity (XLogP3 = 1.1) that distinguishes it from close analogs [2]. Generic interchange with, for example, the non‑fluorinated benzyl analog or the 2‑hydroxypropyl variant would alter the electronic profile of the aryl ring, the hydrogen‑bond geometry of the alcohol motif, and the overall polarity/hydrophobicity balance—all parameters known to govern kinase selectivity and cellular permeability in this chemotype. Substitution without experimental verification therefore risks losing the specific binding interactions for which this precise substitution pattern was designed.

Quantitative Differentiation Evidence for N1-(4-fluorobenzyl)-N2-(1-hydroxybutan-2-yl)oxalamide (CAS 920162-34-1) vs. Structurally Proximal Analogs


Fluorine-Mediated Electronic Modulation Differentiates the 4-Fluorobenzyl Analog from the Non-Fluorinated Benzyl Parent in c-Met Inhibitor SAR

The 4‑fluorobenzyl moiety in N1‑(4‑fluorobenzyl)‑N2‑(1‑hydroxybutan‑2‑yl)oxalamide introduces an electron‑withdrawing inductive effect that modulates the electron density of the aromatic ring and the adjacent N‑H hydrogen‑bond donor. In the c‑Met kinase inhibitor patent, 4‑fluorobenzyl‑substituted oxalamides are explicitly claimed and exemplified, whereas the unsubstituted benzyl congener falls outside the scope of preferred substitution patterns because it lacks the electronic tuning required for optimal hinge‑region complementarity [1]. The target compound’s 4‑fluoro substituent is thus a deliberate, patent‑validated design element rather than a trivial isostere, distinguishing it from the non‑fluorinated analog N1‑benzyl‑N2‑(1‑hydroxybutan‑2‑yl)oxalamide (CAS not assigned; enumerated analog).

c-Met kinase inhibition oxalamide SAR fluorine substitution

Chiral 1‑Hydroxybutan‑2‑yl Substituent Confers Unique Hydrogen‑Bond Geometry vs. 2‑Hydroxypropyl or 3‑Hydroxy‑3‑phenylpropyl Analogs

The target compound bears a secondary alcohol on a butyl chain with the hydroxyl group at the C‑1 position (1‑hydroxybutan‑2‑yl), creating a three‑carbon spacer between the chiral center and the terminal methyl group. This contrasts with commercially available analogs such as N1‑(4‑fluorobenzyl)‑N2‑(2‑hydroxypropyl)oxalamide (CAS not assigned; enumerated analog), where the hydroxyl is positioned on a two‑carbon chain (2‑hydroxypropyl), altering the intramolecular H‑bond distance to the oxalamide carbonyl by approximately one methylene unit (~1.2 Å). The 1‑hydroxybutan‑2‑yl motif also introduces an undefined stereocenter, offering the possibility of enantiomer‑dependent biological activity that is absent in achiral 2‑hydroxyethyl or 3‑hydroxypropyl analogs [1]. The target compound’s computed H‑bond donor count (3) and acceptor count (4) are identical to the 2‑hydroxypropyl analog, but the spatial orientation of the alcohol donor is distinct [2].

chiral alcohol pharmacophore hydrogen-bond donor geometry oxalamide conformational analysis

Moderate Lipophilicity (XLogP3 = 1.1) Distinguishes This Compound from More Hydrophobic Fluorinated Oxalamide Analogs Bearing CF₃ or Extended Alkyl Chains

The target compound’s computed XLogP3 of 1.1 places it in a moderately hydrophilic range ideal for maintaining aqueous solubility while retaining sufficient membrane permeability. In contrast, N1‑(4‑fluorobenzyl)‑N2‑(4‑(trifluoromethyl)phenyl)oxalamide (enumerated analog) introduces a ‑CF₃ group that elevates XLogP substantially above 2.5, reducing aqueous solubility and potentially increasing promiscuous target binding. Similarly, N1‑(4‑fluorobenzyl)‑N2‑(3‑phenylpropyl)oxalamide extends the alkyl chain, adding ~2 log units of lipophilicity [1]. The target compound’s balanced logP and topological polar surface area (TPSA = 78.4 Ų) confer a favorable lead‑like profile for oral bioavailability according to Veber rules [2].

lipophilicity drug-likeness oxalamide physicochemical property

Patent Classification as a c‑Met Tyrosine Kinase Inhibitor Scaffold Provides a Defined Biological Context Absent for Most Oxalamide Screening Compounds

The parent patent (US20060241104) explicitly claims N,N′‑disubstituted oxalamides in which the N1 substituent is an optionally substituted benzyl group and the N2 substituent is a branched alkyl chain containing a hydroxyl group—a generic description that covers N1‑(4‑fluorobenzyl)‑N2‑(1‑hydroxybutan‑2‑yl)oxalamide [1]. This contrasts with the vast majority of oxalamide screening compounds available from catalog vendors, which are synthesized without a defined molecular target hypothesis. The c‑Met receptor is a clinically validated driver of tumor invasion, metastasis, and angiogenesis [2], giving the target compound a rational, disease‑relevant biological context that generic oxalamide building blocks lack.

c-Met inhibitor tyrosine kinase oncology target patent-defined pharmacophore

Procurement‑Relevant Application Scenarios for N1-(4-fluorobenzyl)-N2-(1-hydroxybutan-2-yl)oxalamide (CAS 920162-34-1)


c‑Met Kinase Inhibitor Hit‑Finding and Lead‑Optimization Campaigns

This compound is structurally tailored for use in c‑Met kinase inhibitor discovery programs. Its 4‑fluorobenzyl pharmacophore aligns with the substitution preferences detailed in US20060241104 [1], making it a direct scaffold candidate for enzymatic c‑Met screening. Procurement of this specific compound ensures alignment with a patented, oncology‑relevant chemotype rather than an untargeted oxalamide.

Stereochemistry‑Dependent Structure‑Activity Relationship (SAR) Studies

The undefined stereocenter at the 1‑hydroxybutan‑2‑yl carbon creates an opportunity for enantioselective synthesis or chiral chromatography to separate enantiomers and probe stereochemistry‑dependent target engagement. This distinguishes the compound from achiral oxalamide analogs and supports procurement when chirality‑driven SAR is a program objective [2].

Lead‑Like Chemical Probe Synthesis for Oral Bioavailability Optimization

With an XLogP3 of 1.1 and TPSA of 78.4 Ų, the compound satisfies key oral drug‑likeness thresholds (Veber rules). It serves as a suitable core for synthesizing chemical probes intended for cellular and in‑vivo target‑engagement studies where balanced solubility and permeability are critical [3].

Fluorinated Intermediate for Parallel Library Synthesis

As a bifunctional intermediate bearing both a secondary amine (via the 1‑hydroxybutan‑2‑yl group) and a functionalized benzyl moiety, the compound can undergo N‑alkylation, acylation, or sulfonylation at the alcohol, enabling rapid generation of focused libraries around the 4‑fluorobenzyl‑oxalamide scaffold for high‑throughput kinase profiling [1].

Quote Request

Request a Quote for N1-(4-fluorobenzyl)-N2-(1-hydroxybutan-2-yl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.